(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide
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Overview
Description
(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide is a complex organic compound characterized by the presence of a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide typically involves multi-step organic reactions. One common method involves the condensation of 2-nitrobenzaldehyde with furan-2-carbaldehyde to form an intermediate, which is then reacted with phenethylamine and acrylonitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their function. The cyano group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(2-nitrophenyl)furan-2-yl)acrylic acid: Similar structure but lacks the cyano and phenethyl groups.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and nitrophenyl group but differs in other substituents.
Uniqueness
(E)-2-cyano-3-(5-(2-nitrophenyl)furan-2-yl)-N-phenethylacrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c23-15-17(22(26)24-13-12-16-6-2-1-3-7-16)14-18-10-11-21(29-18)19-8-4-5-9-20(19)25(27)28/h1-11,14H,12-13H2,(H,24,26)/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEQWRQEPYZAII-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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